L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of lysine, 2-methylalanine, and glycine residues, arranged in a specific sequence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, which can be scaled up for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Use of specific amino acid derivatives and coupling reagents like HBTU or DIC in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine involves its interaction with specific molecular targets. These interactions can trigger various cellular pathways, leading to biological effects. The exact mechanism depends on the context in which the peptide is used, such as binding to receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysyl oxidase: An enzyme that catalyzes the cross-linking of collagen and elastin.
Lysyl hydroxylase: An enzyme involved in the hydroxylation of lysine residues in collagen.
Lysyl-2-methylalanylglycine: A shorter peptide with similar amino acid composition.
Uniqueness
L-Lysyl-2-methylalanylglycyl-L-lysyl-2-methylalanylglycine is unique due to its specific sequence and the presence of 2-methylalanine, which can impart distinct structural and functional properties compared to other peptides.
Eigenschaften
CAS-Nummer |
184963-88-0 |
---|---|
Molekularformel |
C24H46N8O7 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-2-methylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H46N8O7/c1-23(2,31-19(36)15(27)9-5-7-11-25)21(38)28-13-17(33)30-16(10-6-8-12-26)20(37)32-24(3,4)22(39)29-14-18(34)35/h15-16H,5-14,25-27H2,1-4H3,(H,28,38)(H,29,39)(H,30,33)(H,31,36)(H,32,37)(H,34,35)/t15-,16-/m0/s1 |
InChI-Schlüssel |
CFFLLYDJQSBJGE-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC(C)(C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.